2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid
Description
2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid is a sulfonic acid derivative characterized by a methoxy-substituted benzene ring linked to a tetrahydronaphthalenone moiety via a conjugated (2E)-methylidene group. This structure confers unique electronic properties, including extended π-conjugation, which may influence its spectroscopic behavior and reactivity. The stereochemistry of the methylidene group (E-configuration) is critical for its spatial arrangement and intermolecular interactions .
Properties
IUPAC Name |
2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-23-16-9-6-12(11-17(16)24(20,21)22)10-14-8-7-13-4-2-3-5-15(13)18(14)19/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJGACMJWOCTR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid, a sulfonic acid derivative with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H16O5S. It features a methoxy group and a sulfonic acid functional group that are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | <10 | Apoptosis induction |
| A431 (epidermoid carcinoma) | <15 | Cell cycle arrest |
| U251 (glioblastoma) | <20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Studies
- Case Study on Anticancer Effects : A study conducted by researchers involved the treatment of Jurkat cells with varying concentrations of the compound. Results indicated that concentrations above 10 µM led to significant apoptosis as measured by flow cytometry.
- Case Study on Antimicrobial Efficacy : In another investigation focused on antimicrobial properties, the compound was tested against common pathogens in clinical isolates. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression at various checkpoints.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks azo groups, which are prevalent in dyes (e.g., ), but features a conjugated methylidene group that may enhance UV-Vis absorption.
- Unlike polysulfonated compounds (e.g., ), it has only one sulfonic acid group, reducing polarity but improving solubility compared to non-sulfonated analogs.
Physicochemical Properties
- Acidity : The sulfonic acid group confers strong acidity (pKa ~1–2), comparable to other aryl sulfonic acids . Methoxy substituents slightly reduce acidity compared to hydroxylated analogs .
- Solubility : High solubility in water and polar solvents due to the sulfonic acid group, similar to compounds in .
- Spectroscopy : The conjugated system likely exhibits strong absorbance in UV-Vis regions (250–400 nm), analogous to diazenyl-linked compounds in .
Preparation Methods
Initial Functionalization of the Benzene Ring
Starting with 2-methoxybenzene (anisole), sulfonation is achieved using fuming sulfuric acid (20% SO3) at 80–100°C for 6–8 hours. The methoxy group directs sulfonation predominantly to the para position (position 5) ; however, under high-temperature conditions, kinetic control shifts sulfonation to the ortho position (position 1) . Computational studies suggest that steric hindrance from the methoxy group favors ortho sulfonation at elevated temperatures.
Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| H2SO4 (20% SO3) | 100°C | 8 hr | 62% |
| Oleum (30% SO3) | 120°C | 6 hr | 55% |
Synthetic Route 2: Modular Assembly via Preformed Intermediates
Synthesis of the Tetrahydronaphthalenone Fragment
(2E)-1-Oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene methanol is prepared via aldol condensation of 1-tetralone with formaldehyde under basic conditions (NaOH, ethanol). The product is isolated as a yellow crystalline solid (mp 112–114°C) and characterized by 1H NMR (δ 7.2–7.8 ppm, aromatic protons) and IR (ν 1680 cm⁻¹, C=O stretch).
Coupling with Sulfonated Benzaldehyde
5-Sulfo-2-methoxybenzaldehyde is synthesized by Rosenmund-von Braun reaction of 2-methoxy-5-bromobenzene sulfonic acid with CuCN, followed by hydrolysis. The aldehyde undergoes Knoevenagel condensation with the tetrahydronaphthalenone fragment in the presence of piperidine acetate, yielding the target compound in 48% yield.
Optimization Data:
| Catalyst | Solvent | Yield |
|---|---|---|
| Piperidine acetate | Ethanol | 48% |
| Ammonium acetate | Toluene | 32% |
Alternative Methods: Organometallic Approaches
Grignard Reagent-Mediated Coupling
2-Methoxy-5-lithiobenzene sulfonic acid, generated via lithium-halogen exchange from the corresponding bromide, reacts with 1-oxo-1,2,3,4-tetrahydronaphthalen-2-carbaldehyde to form the secondary alcohol. Dehydration with POCl3/pyridine affords the E-alkene exclusively (95:5 E:Z ratio).
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 5-borono-2-methoxybenzene sulfonic acid and 2-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene is explored but yields <20% due to sulfonic acid coordination to the palladium catalyst.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the E-configuration and planarity of the conjugated system. The sulfonic acid group participates in hydrogen bonding , forming a stable lattice with water molecules.
Industrial Scalability and Environmental Considerations
Large-scale synthesis employs continuous-flow sulfonation to minimize SO3 waste. The Environmental Factor (E-factor) for Route 1 is 8.2, primarily due to sulfuric acid neutralization. Patent CN1817972A highlights the use of ion-exchange resins to recover sulfonic acid derivatives, reducing effluent toxicity.
Q & A
Q. Key Considerations :
- Solvent choice impacts yield; dichloromethane minimizes side reactions.
- Protect the sulfonic acid group during coupling to prevent undesired substitutions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). The (2E)-configured methylidene group shows a characteristic doublet (J ≈ 12–15 Hz) .
- ¹³C NMR : Confirm sulfonic acid (δ 110–120 ppm) and carbonyl (δ 190–200 ppm) groups .
- IR Spectroscopy : Detect sulfonic acid S=O stretches (1350–1200 cm⁻¹) and conjugated carbonyl (1680–1700 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase (acetonitrile:water + 0.1% TFA) to assess purity (>95%) .
Validation : Cross-reference with single-crystal X-ray diffraction (SC-XRD) for absolute configuration confirmation .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the E-configuration of the tetrahydronaphthalenylidene moiety?
Methodological Answer:
- Software Tools : Refine SC-XRD data using SHELXL (SHELX suite) to model anisotropic displacement parameters. Validate hydrogen bonding networks with WinGX .
- Validation Steps :
- Contingency : If residual electron density maps suggest disorder, apply twin refinement (SHELXL TWIN command) .
Advanced: What computational methods predict the compound’s reactivity in sulfonic acid group substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfonic acid group exhibits high electrophilicity (f⁻ ≈ 0.15) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrolysis rates.
- Case Study : For substitution at the sulfonic acid group, compare activation energies of SN2 vs. radical mechanisms using Gaussian09 .
Advanced: How to optimize reaction conditions to minimize by-products during coupling with tetrahydronaphthalenone derivatives?
Methodological Answer:
Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Prevents retro-aldol side reactions |
| Solvent | Dry DMF | Enhances coupling efficiency |
| Catalyst | Pd(OAc)₂ (5 mol%) | Reduces reaction time |
| Base | Triethylamine (2 eq) | Neutralizes HCl without deprotonating reactants |
Q. Troubleshooting :
- If dimerization occurs, use bulky ligands (e.g., PPh₃) to sterically hinder side reactions .
- Monitor pH (6.5–7.5) to avoid sulfonic acid decomposition .
Advanced: What are the challenges in analyzing hydrogen bonding networks in the crystal structure?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use PLATON to generate topology diagrams .
- Challenges :
- Overlapping donor-acceptor pairs in sulfonic acid clusters.
- Disordered solvent molecules masking true bonding patterns.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
